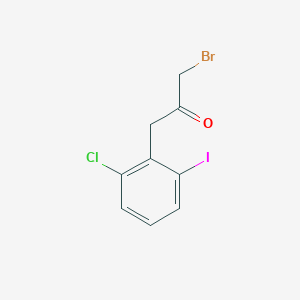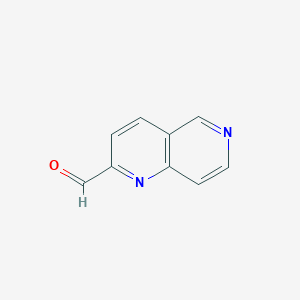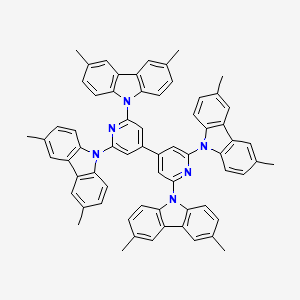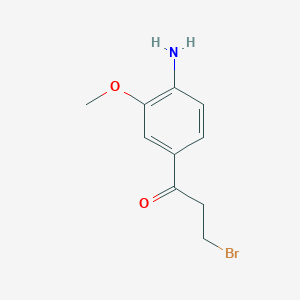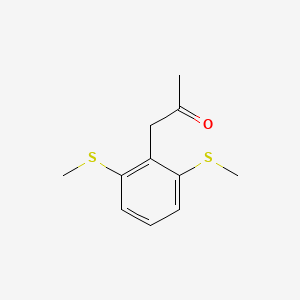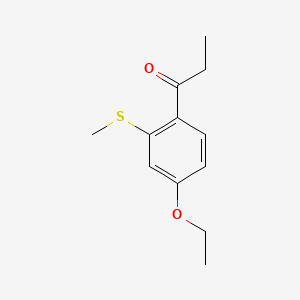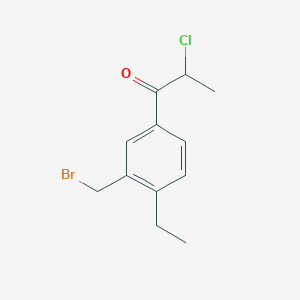
2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole is a heterocyclic compound that features both a thiazole and a triazole ring These structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole typically involves the bromination of a thiazole precursor followed by the introduction of the triazole moiety. One common method includes the reaction of 2,4-dibromothiazole with 4H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Coupling Reactions: Palladium-catalyzed coupling reactions are often used to form C-C bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Its potential anticancer and antiviral activities are being explored in drug discovery programs.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals
作用機序
The mechanism of action of 2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interfere with DNA replication and protein synthesis, leading to cell death in microbial and cancer cells. The exact pathways and targets depend on the specific biological context and the type of cells involved .
類似化合物との比較
2,4-Dibromo-6-(4H-1,2,4-triazol-3-yl)phenol: Similar structure but with a phenol group instead of a thiazole ring.
4,5-Dibromo-1H-1,2,3-triazole: Contains a triazole ring with bromine substitutions but lacks the thiazole moiety.
2,4-Dibromothiazole: Lacks the triazole ring but shares the brominated thiazole structure
Uniqueness: 2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole is unique due to the combination of both thiazole and triazole rings, which confer distinct chemical and biological properties. The presence of bromine atoms further enhances its reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
1239506-45-6 |
|---|---|
分子式 |
C5H2Br2N4S |
分子量 |
309.97 g/mol |
IUPAC名 |
2,4-dibromo-5-(1H-1,2,4-triazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C5H2Br2N4S/c6-3-2(12-5(7)10-3)4-8-1-9-11-4/h1H,(H,8,9,11) |
InChIキー |
WNCMGKXZFVEUSU-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=N1)C2=C(N=C(S2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


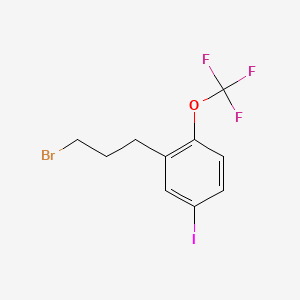
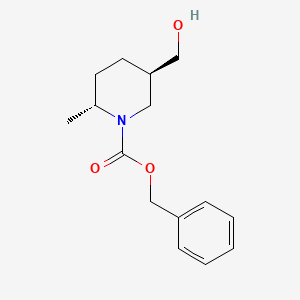
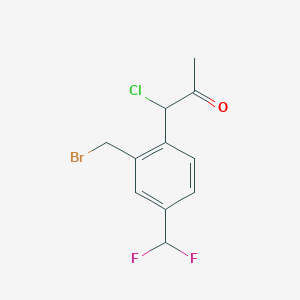
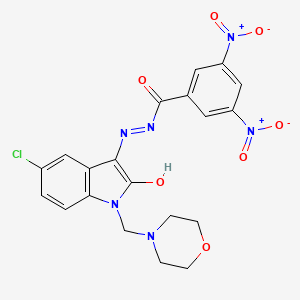

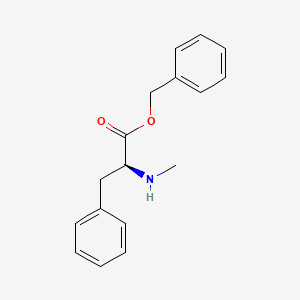
![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)
